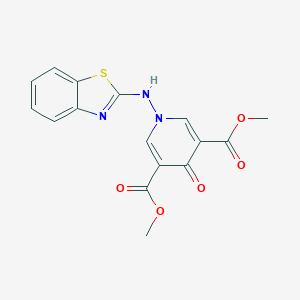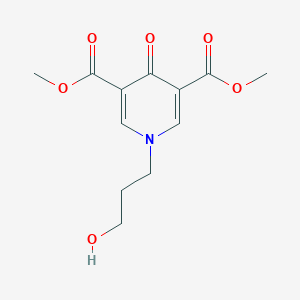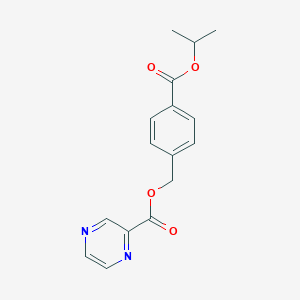![molecular formula C17H24N2O3 B246977 (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMP belongs to the class of piperidine derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is not fully understood. However, studies have suggested that (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone exerts its biological effects by modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone also has some limitations, including its poor solubility in water and limited stability under certain conditions.
Orientations Futures
There are several future directions for research on (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone. One potential area of research is the development of novel formulations of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone that can improve its solubility and stability. Another area of research is the investigation of the potential use of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone involves the reaction of 4-methoxybenzaldehyde with morpholine and piperidine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone in its pure form.
Applications De Recherche Scientifique
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has also been found to inhibit the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Propriétés
Nom du produit |
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-16-4-2-14(3-5-16)17(20)19-8-6-15(7-9-19)18-10-12-22-13-11-18/h2-5,15H,6-13H2,1H3 |
Clé InChI |
YGCRWZYRUWEDNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)

![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

